molecular formula C16H18O B14064064 Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- CAS No. 17138-82-8

Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)-

Cat. No.: B14064064
CAS No.: 17138-82-8
M. Wt: 226.31 g/mol
InChI Key: GENVISNTEWUWTB-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)-, also known as 1-(4-Methylphenyl)ethanol, is an organic compound with the molecular formula C10H14O. It is a colorless liquid with a mild, pleasant odor. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of fragrances and flavors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- can be synthesized through the reduction of 4-methylacetophenone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent .

Industrial Production Methods

In industrial settings, the compound can be produced by catalytic hydrogenation of 4-methylacetophenone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both alpha-dimethyl and para-methyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

17138-82-8

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1,1-bis(4-methylphenyl)ethanol

InChI

InChI=1S/C16H18O/c1-12-4-8-14(9-5-12)16(3,17)15-10-6-13(2)7-11-15/h4-11,17H,1-3H3

InChI Key

GENVISNTEWUWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)C)O

Origin of Product

United States

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